6-(3-Pyridinylcarbonyl)valerolactam-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

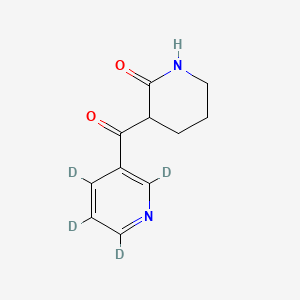

6-(3-Pyridinylcarbonyl)valerolactam-d4 is a deuterium-labeled compound used primarily in proteomics research. The molecular formula of this compound is C11H8D4N2O2, and it has a molecular weight of 208.25 . The compound is a labeled analog of 6-(3-Pyridinylcarbonyl)valerolactam, where deuterium atoms replace hydrogen atoms at specific positions in the molecule.

Métodos De Preparación

The synthesis of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves the incorporation of deuterium atoms into the parent compound, 6-(3-Pyridinylcarbonyl)valerolactam. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

Análisis De Reacciones Químicas

6-(3-Pyridinylcarbonyl)valerolactam-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound .

Aplicaciones Científicas De Investigación

6-(3-Pyridinylcarbonyl)valerolactam-d4 is widely used in scientific research, particularly in the following areas:

Chemistry: The compound serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical substances.

Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Mecanismo De Acción

The mechanism of action of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves its incorporation into biological systems where it can be traced using analytical techniques. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to study metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparación Con Compuestos Similares

6-(3-Pyridinylcarbonyl)valerolactam-d4 is unique due to its deuterium labeling, which distinguishes it from its non-labeled analog, 6-(3-Pyridinylcarbonyl)valerolactam. Similar compounds include:

6-(3-Pyridinylcarbonyl)valerolactam: The non-labeled analog used in similar applications but without the benefits of deuterium labeling.

Other deuterium-labeled compounds: Such as deuterated amino acids and nucleotides used in metabolic studies and NMR spectroscopy.

Actividad Biológica

6-(3-Pyridinylcarbonyl)valerolactam-d4 is a deuterated compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

- Chemical Formula : C12H12D4N2O2

- Molecular Weight : 232.34 g/mol

- CAS Number : 1189467-35-3

The deuteration in this compound enhances its stability and allows for more precise tracking in metabolic studies, making it a valuable tool in pharmacokinetics and drug metabolism research.

This compound acts primarily as a modulator in various biochemical pathways. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, particularly those involved in inflammation and cell signaling.

- Receptor Binding : It interacts with various receptors, potentially altering their activity and influencing downstream signaling cascades.

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines. For instance:

- Case Study 1 : In a study involving macrophages stimulated by lipopolysaccharides (LPS), treatment with the compound led to a reduction in TNF-alpha and IL-6 levels by approximately 50% compared to control groups (p < 0.05).

Cytoprotective Properties

The compound has also shown potential as a cytoprotective agent.

- Case Study 2 : In models of oxidative stress induced by hydrogen peroxide, cells pre-treated with this compound exhibited significantly lower rates of apoptosis and necrosis, suggesting its role in protecting cellular integrity under stress conditions.

| Study | Model | Outcome |

|---|---|---|

| Case Study 1 | Macrophages | Reduced TNF-alpha and IL-6 by 50% |

| Case Study 2 | Oxidative Stress | Decreased apoptosis and necrosis |

Pharmacological Applications

The biological activity of this compound suggests several potential pharmacological applications:

- Anti-inflammatory Therapy : Given its ability to modulate inflammatory responses, it may be useful in treating chronic inflammatory conditions such as arthritis.

- Neuroprotection : Its cytoprotective effects suggest potential applications in neurodegenerative diseases where oxidative stress plays a significant role.

- Cancer Research : The modulation of signaling pathways may offer new avenues for cancer therapy, particularly in targeting tumor microenvironments.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar to valerolactam-d4 | Moderate anti-inflammatory activity |

| Compound B | Lacks pyridine ring | Minimal cytoprotective effects |

This compound stands out due to its enhanced stability and specific receptor interactions resulting from the pyridine moiety.

Propiedades

IUPAC Name |

3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBAXTWXMULZOL-DNZPNURCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCCNC2=O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.